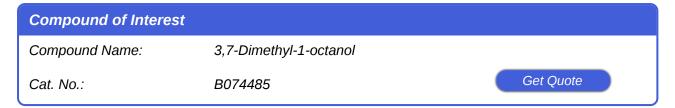


# Spectroscopic Analysis of 3,7-Dimethyl-1-octanol: A Technical Guide

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,7-Dimethyl-1-octanol**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3,7-Dimethyl-1-octanol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	H-1 (-CH <sub>2</sub> OH)
~2.2	Singlet	1H	-ОН
~1.5	Multiplet	1H	H-7 (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~1.4 - 1.1	Multiplet	~8H	H-2, H-4, H-5, H-6 (- CH <sub>2</sub> - groups)
~0.9	Multiplet	1H	H-3 (-CH(CH₃)-)
0.88	Doublet	3H	H-3' (-CH(CH <sub>3</sub> )-)
0.86	Doublet	6H	H-7', H-7" (-CH(CH <sub>3</sub> ) <sub>2</sub> )

Note: Data is compiled from typical values for similar aliphatic alcohols and available spectral images.[1][2][3] The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

<sup>13</sup>C NMR (Carbon-13) NMR Data[4][5][6]



Chemical Shift (δ) ppm	Carbon Assignment
61.1	C-1 (-CH <sub>2</sub> OH)
39.5	C-2
37.5	C-4
35.5	C-3
29.8	C-6
28.0	C-7
24.8	C-5
22.7	C-7' or C-7"
22.6	C-7' or C-7"
19.6	C-3'

Infrared (IR) Spectroscopy[7][8][9]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~2955	Strong	C-H stretch (asymmetric, - CH <sub>3</sub> )
~2925	Strong	C-H stretch (asymmetric, - CH <sub>2</sub> )
~2870	Strong	C-H stretch (symmetric, -CH₃ & -CH₂)
~1465	Medium	C-H bend (scissoring, -CH <sub>2</sub> )
~1375	Medium	C-H bend (rocking, gem- dimethyl)
~1057	Strong	C-O stretch (primary alcohol)



Mass Spectrometry (MS)[2][10][11][12]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
56	99	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
55	90	[C4H7] <sup>+</sup>
41	79	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
70	76	[C5H10] <sup>+</sup>
69	65	[C5H9] <sup>+</sup>
83	45	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
140	5	[M-H <sub>2</sub> O] <sup>+</sup>

Note: The molecular ion peak (M<sup>+</sup>) at m/z 158 is often weak or absent in electron ionization mass spectra of alcohols due to facile dehydration.[7]

# **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below.

### **NMR Spectroscopy Protocol**

This protocol is suitable for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3,7-Dimethyl-1-octanol**.

- Sample Preparation: As **3,7-Dimethyl-1-octanol** is a liquid, spectra can be acquired from a neat sample.[8][9] Alternatively, for better resolution and to avoid viscosity issues, prepare a solution by dissolving 10-20 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean 5 mm NMR tube.[10]
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.



- To confirm the hydroxyl proton peak, a "D<sub>2</sub>O shake" can be performed: add a drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[3]
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum to obtain singlets for each unique carbon environment.[8][9]
  - To aid in peak assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run.[11] A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show CH and CH<sub>3</sub> signals as positive peaks and CH<sub>2</sub> signals as negative peaks.

## **IR Spectroscopy Protocol**

For a liquid sample like **3,7-Dimethyl-1-octanol**, Attenuated Total Reflectance (ATR) or the neat liquid film method can be used.[12]

Attenuated Total Reflectance (ATR) Method (Recommended):

- Sample Preparation: This method requires minimal sample preparation.[12]
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place a single drop of 3,7-Dimethyl-1-octanol directly onto the ATR crystal.
  - Acquire the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Neat Liquid Film Method:



- Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[13] Carefully place a second salt plate on top to create a thin liquid film between the plates, avoiding air bubbles.[14][15]
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator.[13]

### **Mass Spectrometry Protocol**

Given that **3,7-Dimethyl-1-octanol** is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.[16]

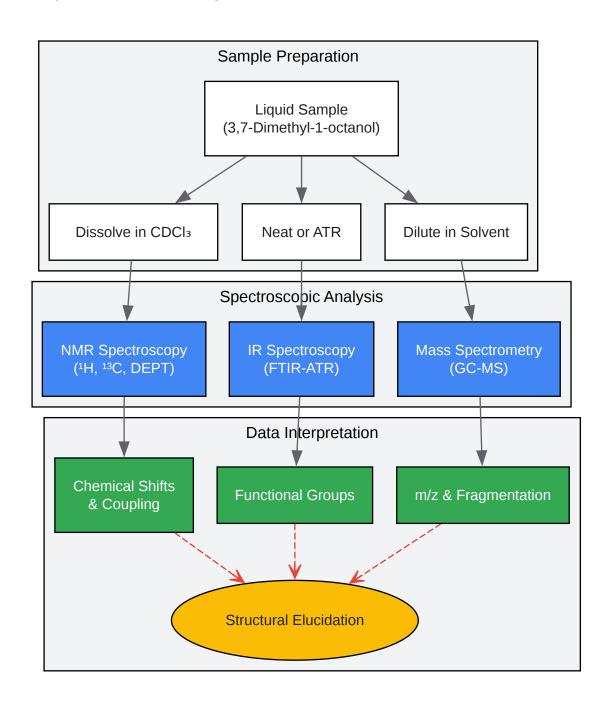
- Sample Preparation: Prepare a dilute solution of **3,7-Dimethyl-1-octanol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Use a GC-MS system. The gas chromatograph separates the sample components before they enter the mass spectrometer.
- GC Conditions:
  - Injector: Set to a temperature that ensures rapid volatilization (e.g., 250°C).
  - Column: Use a suitable capillary column (e.g., a nonpolar DB-5 or similar).
  - Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI), typically at 70 eV.
  - Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 35-400).



Acquisition and Analysis: The sample is injected, vaporized, and separated on the GC column. As 3,7-Dimethyl-1-octanol elutes from the column, it enters the ion source, is fragmented, and the resulting ions are analyzed to generate the mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **3,7-Dimethyl-1-octanol**.





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Caption: Workflow for Spectroscopic Analysis of **3,7-Dimethyl-1-octanol**.

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